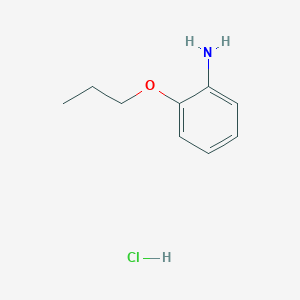![molecular formula C7H4INO B2794812 4-Iodofuro[2,3-b]pyridine CAS No. 1956371-40-6](/img/structure/B2794812.png)
4-Iodofuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4INO It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with an iodine atom attached to the fourth position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodofuro[2,3-b]pyridine typically involves the iodination of furo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted furo[2,3-b]pyridines with various functional groups.
Oxidation Reactions: Oxidized derivatives such as furo[2,3-b]pyridine-4-one.
Reduction Reactions: Deiodinated furo[2,3-b]pyridine.
Aplicaciones Científicas De Investigación
4-Iodofuro[2,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the fused ring structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
4-Iodofuro[2,3-b]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Lacks the iodine atom, resulting in different reactivity and binding properties.
4-Bromofuro[2,3-b]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical behavior.
4-Chlorofuro[2,3-b]pyridine: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and the ability to form halogen bonds, which are not observed in its bromine or chlorine analogs. These properties make it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-iodofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUNKVEBMXYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
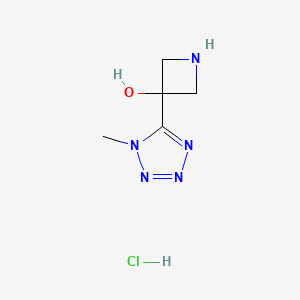
![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)
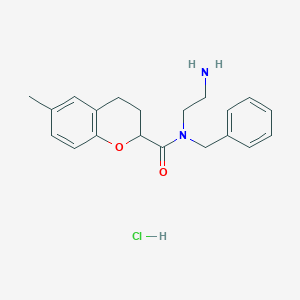
![Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B2794736.png)
![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)
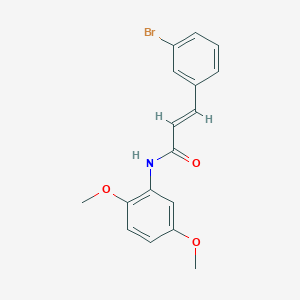

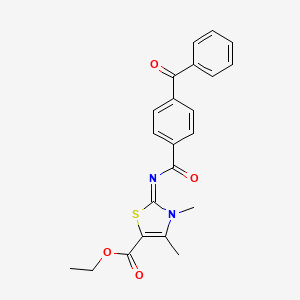
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2794744.png)
![N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2794746.png)
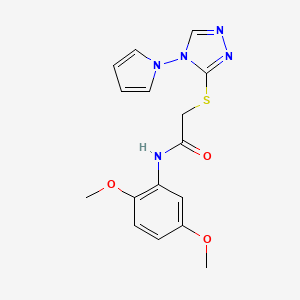
![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)
![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
